Product packaging for GSK1482160(Cat. No.:CAS No. 1695551-19-9)

GSK1482160

Cat. No.: B607767
CAS No.: 1695551-19-9
M. Wt: 334.7232
InChI Key: IHRKNQDNYKZPNL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GSK1482160 is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R), an ATP-gated ion channel. This compound demonstrates nanomolar binding affinity (pKd 8.9) and acts as a negative allosteric modulator, reducing the efficacy of ATP at the P2X7 receptor without affecting its affinity . Its high selectivity and ability to penetrate the blood-brain barrier make it a valuable tool for probing the role of P2X7R in inflammatory processes . The primary research applications of this compound are in the study of neuroinflammation and related diseases. It has been successfully radiolabeled with both Carbon-11 and Fluorine-18 to create PET tracers, such as [11C]this compound and [18F]this compound, which enable non-invasive imaging and quantification of P2X7R expression in models of neuroinflammation, ankylosing spondylitis, and Parkinson's disease . Beyond imaging, in vivo studies demonstrate that oral administration of this compound can suppress the release of tau-containing exosomes from microglia, reduce accumulation of misfolded tau aggregates, and improve working memory in a P301S tau transgenic mouse model, highlighting its potential as a therapeutic candidate for tauopathies . Its pharmacology was also characterized in a first-in-human study, which assessed its safety, tolerability, and pharmacokinetic/pharmacodynamic relationship . This product is supplied for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

1695551-19-9

Molecular Formula

C14H14ClF3N2O2

Molecular Weight

334.7232

IUPAC Name

(S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C14H14ClF3N2O2/c1-20(13(22)10-5-6-11(21)19-10)7-8-3-2-4-9(12(8)15)14(16,17)18/h2-4,10H,5-7H2,1H3,(H,19,21)/t10-/m0/s1

InChI Key

IHRKNQDNYKZPNL-JTQLQIEISA-N

SMILES

ClC1=C(C=CC=C1CN(C([C@@H]2CCC(N2)=O)=O)C)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK1482160;  GSK-1482160;  GSK 1482160.

Origin of Product

United States

Molecular and Cellular Mechanisms of Gsk1482160 Action

Characterization of GSK1482160 as a P2X7 Receptor Negative Allosteric Modulator

This compound has been characterized as an orally available negative allosteric modulator of the P2X7 receptor. nih.govmedchemexpress.comtargetmol.combiorbyt.com It exhibits excellent in vitro potency in functional and electrophysiological assays across multiple species, including humans, and demonstrates cross-target selectivity. nih.govtargetmol.combiorbyt.com

Mechanisms of Allosteric Modulation at P2X7R

Allosteric modulators, such as this compound, bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist (ATP) binds. nih.govnih.govfrontiersin.org By binding to this allosteric site, these modulators can influence the affinity and/or intrinsic efficacy of the agonist or directly affect the receptor's signaling. nih.govnih.gov In the case of negative allosteric modulators like this compound, this interaction hinders the ATP-driven conformational changes required for channel opening and subsequent biological responses. biorxiv.org Crystal structures of P2X7 have identified inter-subunit negative allosteric modulator sites in the extracellular domain, distinct from the ATP binding pocket, capable of accommodating diverse chemical structures. biorxiv.orgcardiff.ac.uk

Ligand Binding Dynamics and Receptor Interactions

Studies have investigated the binding profile of this compound, including using radiolabeled versions like ¹¹C-GSK1482160. osti.govsnmjournals.orgnih.govosti.gov These studies have shown that this compound binds to human P2X7R with high affinity. osti.govnih.govosti.gov For instance, saturation kinetic experiments in HEK293 cells expressing human P2X7R determined a Kd of 1.15 ± 0.12 nM and a receptor density of 3.03 ± 0.10 pmol/mg in membranes. snmjournals.orgnih.gov Association and dissociation studies in HEK293-hP2X7R cells yielded a kon of 0.2312 ± 0.01542 min⁻¹⋅nM⁻¹ and a koff of 0.2547 ± 0.0155 min⁻¹. snmjournals.orgnih.gov A mechanistic model supported the hypothesis that this compound reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity. nih.govresearchgate.netnih.gov

This compound Influence on P2X7R-Mediated Cellular Processes

The P2X7 receptor is involved in mediating various cellular processes, particularly in immune cells, often triggered by its activation by high levels of extracellular ATP. frontiersin.orgnih.gov this compound, as a negative allosteric modulator, influences these processes by inhibiting P2X7R function.

Modulation of Cytokine Production in Experimental Cell Systems

P2X7R activation plays a pivotal role in the release of pro-inflammatory cytokines from immune cells. nih.govresearchgate.netmedchemexpress.comtargetmol.combiorbyt.com this compound has been shown to modulate this process.

A key function of P2X7R in immune cells, such as macrophages and microglia, is its involvement in the processing and release of the pro-inflammatory cytokine Interleukin-1 Beta (IL-1β). nih.govresearchgate.netfrontiersin.orgosti.govmedchemexpress.comnih.gov P2X7R activation can lead to the activation of the NLRP3 inflammasome and caspase-1, which are essential for the maturation and secretion of IL-1β. frontiersin.orgnih.govfrontiersin.org

This compound has been demonstrated to inhibit the release of IL-1β. nih.govresearchgate.netmedchemexpress.com Studies evaluating ex vivo IL-1β production in blood showed that this compound quantified IL-1β as a function of drug exposure. nih.govresearchgate.netnih.gov The mechanistic model derived from these studies supported that the compound reduces the efficacy of ATP at the P2X7 receptor, leading to decreased IL-1β release. nih.govresearchgate.netnih.gov Macrophages from P2X7 null mice are deficient in ATP-stimulated IL-1β release, and human monocytic cells primed with LPS release mature IL-1β via a P2X7-dependent mechanism, further highlighting the receptor's role in this process and the potential for its modulation by compounds like this compound. nih.gov

Impact on Extracellular Vesicle (EV) Secretion from Glial Cells

Activation of the P2X7 receptor is strongly linked to the release of extracellular vesicles (EVs) from various cell types, including glial cells like microglia and astrocytes mdpi.comnih.govnih.gov. EVs are heterogeneous membrane-bound structures released by cells that play a role in intercellular communication and the transfer of various biomolecules, including misfolded proteins mdpi.comfrontiersin.org. This compound, as a selective inhibitor of P2X7R, has been shown to suppress EV secretion from glial cells nih.govnih.govresearchgate.net. Studies using primary microglia and astrocytes from wild-type (WT) and P2rx7-/- mice have demonstrated that this compound treatment significantly reduces the secretion of both small and large EVs nih.govnih.gov. This effect was primarily mediated through P2X7R, as this compound treatment had no significant impact on EV secretion from P2rx7-/- microglia nih.govnih.gov. However, a significant reduction in the secretion of small EVs from P2rx7-/- astrocytes was observed, suggesting a potential P2X7R-independent effect on small EV secretion in astrocytes nih.govnih.gov.

Suppression of Small and Large EV Release

Research indicates that this compound treatment leads to a significant reduction in the secretion of both small and large EVs from both microglia and astrocytes nih.govnih.gov. This suppression has been observed under both ATP-stimulated and unstimulated conditions nih.govnih.gov. The reduction in EV secretion was determined using methods such as nanoparticle tracking analysis, CD9 ELISA, and immunoblotting of EV markers like Tsg101 and Flotilin 1 nih.govnih.gov. The observation that this compound did not affect EV secretion in P2rx7-/- microglia highlights the P2X7R-dependent nature of this suppression in these cells nih.govnih.gov.

Here is a summary of the impact of this compound on EV secretion from glial cells based on the provided information:

Cell TypeEV TypeATP StimulatedUnstimulatedEffect of this compoundP2X7R Dependence (Microglia)P2X7R Dependence (Astrocytes)
MicrogliaSmall EVsReducedReducedSignificant ReductionP2X7R-dependentNot fully P2X7R-dependent
MicrogliaLarge EVsReducedReducedSignificant ReductionP2X7R-dependentNot fully P2X7R-dependent
AstrocytesSmall EVsReducedReducedSignificant ReductionNot applicablePartially P2X7R-dependent
AstrocytesLarge EVsReducedReducedSignificant ReductionNot applicableP2X7R-dependent

Regulation of Intracellular Signaling Pathways Associated with P2X7R Activation

P2X7R activation triggers a cascade of intracellular signaling events mdpi.commdpi.comunife.it. This compound, by modulating P2X7R activity, influences these downstream pathways unife.it. The pathways associated with P2X7R activation include those involving p38 MAP kinase, Rho-associated protein kinases (ROCK), and Acid Sphingomyelinase (A-SMase) mdpi.comresearchgate.net.

p38 MAP Kinase Activation

P2X7R activation leads to the activation of p38 MAP kinase mdpi.comresearchgate.net. This process involves the interaction of a Src kinase with the C-terminus of the P2X7 receptor, which then phosphorylates p38 MAP kinase mdpi.comresearchgate.net. This activation of p38 MAP kinase is implicated in various cellular responses, including inflammatory processes and the translocation of A-SMase mdpi.comresearchgate.netfrontiersin.org. While the direct effect of this compound on p38 MAP kinase activation is not explicitly detailed in the provided snippets, as a P2X7R antagonist, it is expected to attenuate the P2X7R-mediated activation of this pathway. Inhibition of P2X7R with other antagonists has been shown to prevent p38MAPK activation frontiersin.org.

Rho-associated Protein Kinases (ROCK) Signaling

ROCK signaling is another key intracellular mechanism associated with P2X7R activation, particularly in the context of plasma membrane bleb formation and the shedding of large EVs mdpi.comresearchgate.net. P2X7R activation induces the recruitment of a Src kinase and the subsequent activation of ROCK mdpi.comresearchgate.net. ROCK regulates cytoskeletal reorganization by interacting with proteins like LIM-kinases (LIMK) and the myosin light chain (MLC), thereby favoring the shedding of large EVs mdpi.comresearchgate.net. This compound, by inhibiting P2X7R, would consequently be expected to suppress the activation of ROCK signaling pathways downstream of P2X7R.

Acid Sphingomyelinase (A-SMase) Activity

P2X7R activation also leads to the translocation of acid sphingomyelinase (A-SMase) from the luminal lysosomal compartment to the outer leaflet of the plasma membrane mdpi.comresearchgate.net. This translocation is induced by the phosphorylation of p38 MAP kinase, which is activated following P2X7R stimulation mdpi.comresearchgate.net. A-SMase hydrolyzes sphingomyelin (B164518) to ceramide, creating ceramide-enriched microdomains that facilitate the formation of membrane blebs and the shedding of large EVs mdpi.comresearchgate.net. As a P2X7R inhibitor, this compound would likely impede the P2X7R-dependent translocation and activation of A-SMase, thereby reducing the subsequent membrane remodeling and large EV release. However, it's important to note that cytokine-stimulated microvesicle production can occur independently of the P2X7 receptor/acid sphingomyelinase pathway nih.gov.

Cross-Species Differences in P2X7R Affinity for this compound

There are notable cross-species differences in the affinity of ligands, including this compound, for the P2X7 receptor researchgate.netmdpi.com. The amino acid sequence of the P2X7R shows variation between species mdpi.com. For instance, a key difference between mouse/rat and human P2X7R in the negative allosteric modulator (NAM) binding site is at amino acid position 312, which is valine in humans but alanine (B10760859) in mice and rats biorxiv.org. This substitution can lead to a slightly larger NAM pocket in rodents, potentially affecting ligand binding biorxiv.org. Additionally, at amino acid position 95, humans and mice have phenylalanine, while rats have leucine (B10760876) biorxiv.org. This residue is located at the base of the NAM pocket and is also expected to interact with ligands biorxiv.org.

Studies using radiolabeled this compound ([11C]this compound) have highlighted these species differences. [11C]this compound has shown high binding affinity for the human P2X7 receptor in in vitro assays researchgate.netosti.gov. However, it exhibits low binding affinity to the rat P2X7 receptor researchgate.net. This difference in affinity between species is a crucial consideration in the translatability of preclinical findings from rodent models to humans researchgate.netmdpi.com. Despite these differences, various P2X7R-targeting PET tracers, including derivatives of this compound, have successfully entered clinical imaging studies, suggesting that these species variations may not entirely preclude translation mdpi.comresearchgate.net.

Here is a summary of reported P2X7R binding affinities for this compound:

SpeciesAssay TypeAffinity (IC50/Ki)Reference
HumanFunctional/ElectrophysiologicalExcellent Potency nih.gov
HumanAntagonist (IC50)3.2 nM caymanchem.com
HumanBinding Affinity (Kd)5.09 ± 0.98 nmol/l osti.gov
HumanBinding Affinity (Ki)2.63 ± 0.6 nmol/l osti.gov
MouseAntagonist (IC50)Not specified medchemexpress.com
RatBinding AffinityLow Affinity researchgate.net
RatAntagonist (IC50)Not specified medchemexpress.com

Preclinical Pharmacological Profiling of Gsk1482160

Receptor Binding Affinity and Selectivity in In Vitro Systems

In vitro studies are crucial for understanding how a compound interacts with its target receptor at a molecular level. This involves assessing the strength of the binding (affinity) and how specifically it binds to the intended target compared to other receptors (selectivity).

Quantitative Assessment in Recombinant P2X7R Cell Lines (e.g., HEK293-hP2X7R)

Quantitative assessments of GSK1482160's binding to recombinant human P2X7 receptors (hP2X7R) have been performed using cell lines such as HEK293 transfected with hP2X7R. These studies provide key parameters like dissociation constant (Kd) and inhibition constant (Ki), which indicate the binding affinity.

Studies using [11C]this compound, a radiolabeled version of the compound, have shown high binding affinity to recombinant human P2X7 receptors expressed in HEK293 cells. Saturation binding studies in HEK293-hP2X7R living cells determined a Kd of 5.09 ± 0.98 nM. nih.govresearchgate.netosti.gov Competition binding assays in the same cell line, using cold this compound, yielded an IC50 of 12.2 ± 2.5 nM and a calculated Ki of 2.63 ± 0.6 nM. nih.govresearchgate.netosti.gov These results are consistent with previous findings from fluorescence screening and radioligand assays. nih.gov

In HEK293-hP2X7R membrane preparations, saturation kinetic experiments with [11C]this compound determined a Kd of 1.15 ± 0.12 nM and a receptor density (Bmax) of 3.03 ± 0.10 pmol/mg membrane protein. snmjournals.orgnih.govsnmjournals.org Another study using a radioligand competitive binding assay with [11C]this compound reported a Ki of 3.07 nM for this compound (Cl- compound). researchgate.net

These data demonstrate that this compound binds to recombinant human P2X7R with nanomolar affinity.

Here is a summary of binding affinity data in recombinant HEK293-hP2X7R cells:

Assay TypeSystemParameterValue (nM)Citation
Saturation BindingLiving CellsKd5.09 ± 0.98 nih.govresearchgate.netosti.gov
Competition BindingLiving CellsIC5012.2 ± 2.5 nih.govresearchgate.netosti.gov
Competition BindingLiving CellsKi2.63 ± 0.6 nih.govresearchgate.netosti.gov
Saturation BindingMembrane Prep.Kd1.15 ± 0.12 snmjournals.orgnih.govsnmjournals.org
Competitive Binding AssayMembrane Prep.Ki3.07 researchgate.net

Evaluation in Naive P2X7 Receptors Across Multiple Species

Beyond recombinant systems, it is important to evaluate the compound's activity on P2X7 receptors in their native environment and across different species to understand potential translational aspects.

This compound has shown excellent in vitro potency in functional and electrophysiological assays at naive P2X7 receptors across multiple species, including humans. biorbyt.comtargetmol.comnih.gov While it displays high potency for the human receptor, one study noted a significantly higher binding constant (indicating lower affinity) for the murine isoform in a calcium influx binding assay. mdpi.com Specifically, in vitro binding assays showed that [11C]this compound binds to human P2X7 receptor with high affinity, but exhibits weak binding to rodent P2X7 receptor. researchgate.netnih.gov

Dog recombinant and native P2X7 receptors display pharmacological similarities to the human P2X7 receptor, and dog P2X7 receptors possessed relatively high affinity for a number of selective antagonists of the human P2X7 receptor, including this compound, although some differences in potency were observed between species. researchgate.net Compound affinities in human and dog blood exhibited a similar rank order of potency as observed in studies on the recombinant receptor, though absolute potency was considerably lower. researchgate.net

Binding Kinetics: Association and Dissociation Constants

Binding kinetics describe the rates at which a compound binds to (association, kon or ka) and unbinds from (dissociation, koff or kd) its receptor. These rates are important for understanding the duration of the compound's interaction with the target. The equilibrium dissociation constant (Kd) can also be calculated from the ratio of koff to kon. malvernpanalytical.com

Association and dissociation kinetics studies were performed in HEK293-hP2X7R cells using [11C]this compound. The association constant (kon) was determined to be 0.2312 ± 0.01542 min−1⋅nM−1, and the dissociation constant (koff) was 0.2547 ± 0.0155 min−1. snmjournals.orgnih.govsnmjournals.orgsnmjournals.org The binding potential (kon/koff) was calculated as 1.0277 ± 0.207. snmjournals.orgnih.govsnmjournals.orgsnmjournals.org

The association-dissociation studies yielded a Kd of approximately 1.10 nM, which is comparable to the Kd obtained from saturation binding studies (1.15 ± 0.12 nM), despite being derived from different preparations and methods. snmjournals.orgsnmjournals.org These kinetic data are consistent with previous reports for antagonists from this drug class, which showed rapid onset of ligand binding and equilibrium within 30–128 minutes. snmjournals.orgsnmjournals.org

Here is a summary of binding kinetic data in HEK293-hP2X7R cells:

ParameterValueUnitsCitation
kon0.2312 ± 0.01542min−1⋅nM−1 snmjournals.orgnih.govsnmjournals.orgsnmjournals.org
koff0.2547 ± 0.0155min−1 snmjournals.orgnih.govsnmjournals.orgsnmjournals.org
Kd~1.10 (calculated koff/kon)nM snmjournals.orgsnmjournals.org

Preclinical Pharmacodynamics in Animal Models

Preclinical pharmacodynamics studies in animal models are essential to evaluate the compound's effects on the body, particularly its interaction with the target receptor in vivo and its distribution to relevant tissues, such as the central nervous system.

Central Nervous System Penetration and Blood-Brain Barrier Translocation

Penetration of the central nervous system and translocation across the blood-brain barrier (BBB) are critical properties for compounds targeting neurological conditions or neuroinflammation. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. imrpress.comnih.govmdpi.com

This compound is described as a CNS-penetrant compound. biorbyt.comtargetmol.comresearchgate.net The radiolabeled version, [11C]this compound, has been used to assess its brain penetration. Studies in nonhuman primates using micro-PET showed high tracer retention and a homogeneous distribution in the brain, suggesting that [11C]this compound crosses the BBB in this species. researchgate.net However, preclinical evaluation in rodent models of induced neuroinflammation revealed in vivo and ex vivo tracer uptake into mouse brains but not rat brains, which was attributed to the low binding affinity of [11C]this compound to the rat P2X7 receptor. researchgate.net

Despite showing BBB penetration in non-human primates and mice, clinical evaluation of [11C]this compound in healthy human subjects revealed low brain uptake, indicating it might be unsuitable for further clinical evaluation as a PET tracer for neuroinflammation in humans. researchgate.net

Modulation of P2X7R Activity in Vivo

Evaluating the modulation of P2X7R activity in vivo demonstrates whether the compound can engage its target and elicit a functional response in a living organism. P2X7R activation is known to play a role in the release of pro-inflammatory cytokines like interleukin-1 beta (IL-1β). nih.govfrontiersin.org

In animal models, this compound has demonstrated efficacy in rat models for inflammatory and neuropathic pain, comparable to standard treatments. nih.gov While the specific details of P2X7R activity modulation in vivo by this compound in these models are not extensively detailed in the provided snippets, the observed efficacy suggests functional engagement with the receptor.

Studies using the radiolabeled tracer [11C]this compound in a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation showed increased radiotracer accumulation in the brains of LPS-treated mice compared to control animals. researchgate.netresearchgate.net This increased uptake was blocked by pretreatment with an excess of unlabeled this compound, indicating specific binding to P2X7R. researchgate.netresearchgate.net In an experimental autoimmune encephalomyelitis (EAE) rat model, tracer uptake of [11C]this compound in the lumbar spinal cord correlated strongly with P2X7-positive cell counts, activated microglia numbers, and disease severity, suggesting that the tracer can detect changes in P2X7R expression related to neuroinflammation. researchgate.netosti.gov

The modulation of P2X7R activity in vivo can also be assessed through downstream effects, such as the release of IL-1β. An assay measuring IL-1β release following ex vivo stimulation of human blood has been used as a biomarker of P2X7 activity and has been applied in preclinical and clinical assessment of target engagement. nih.govfrontiersin.org A pharmacokinetic/pharmacodynamic model based on ex vivo IL-1β production in blood suggested that this compound reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity. researchgate.net

Effects on P2X7R Expression Changes in Brain Regions

Studies utilizing radiolabeled this compound, such as [¹¹C]this compound and [¹⁸F]this compound, have demonstrated its utility as a PET imaging agent to detect changes in P2X7R expression in the brain. Increased uptake of these radioligands has been observed in various preclinical models of neuroinflammation, indicating elevated P2X7R levels.

In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, Western blot analysis showed a 1.7-fold increase in P2X7R expression levels in the cortex at 72 hours post-LPS administration compared to saline-treated mice snmjournals.orgsnmjournals.org. Biodistribution studies in LPS-treated mice revealed a significant increase in the uptake of [¹¹C]this compound in the brain compared to saline-treated controls mdpi.com. Small animal PET imaging confirmed an increased uptake of [¹¹C]this compound in the brains of LPS-treated mice (3.6-fold) mdpi.com.

In the experimental autoimmune encephalomyelitis (EAE) rat model, a model for multiple sclerosis, uptake of [¹¹C]this compound in the lumbar spinal cord was highest at the peak stage of EAE, correlating strongly with P2X7R expression researchgate.net.

Furthermore, increased regional uptake of [¹⁸F]this compound has been detected in the cortical and subcortical regions of a tauopathy mouse model (rTg4510 mice) at 7 months of age compared to age-matched controls and younger rTg4510 mice biorxiv.orgresearchgate.net. Immunofluorescence staining in this model also indicated the distribution of P2X7R in brain regions with tau accumulation researchgate.net.

These findings suggest that increased P2X7R expression occurs in specific brain regions during neuroinflammatory states in preclinical models, and radiolabeled this compound can serve as a tool to visualize these changes.

Impact on Microglial Activation Markers (e.g., Iba1 expression)

P2X7R expression is closely associated with activated microglia, the resident immune cells of the brain mdpi.comfrontiersin.org. Preclinical studies with this compound have explored this relationship by examining microglial activation markers.

In LPS-treated mice, increased P2X7R levels were found to track with increased expression of Iba1, a common marker for microglial activation snmjournals.orgsnmjournals.org. Western blot analysis showed a progressive rise in Iba1 band density in the mouse cortex after LPS injection, peaking at 72 hours and being 2.4-fold higher than in saline controls snmjournals.org. Immunohistochemistry staining also illustrated the transition of microglia from a resting state to a condensed, activated state in LPS-treated mice snmjournals.orgsnmjournals.org.

In the EAE rat model, the uptake of [¹¹C]this compound in the lumbar spinal cord correlated strongly with the number of activated microglia researchgate.net. These results support the link between P2X7R expression, which this compound targets, and microglial activation in preclinical models of neuroinflammation.

Influence on Inflammatory Mediator Levels in Animal Biofluids

The P2X7 receptor plays a pivotal role in the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and interleukin 18 (IL-18), from immune cells mdpi.commdpi.comresearchgate.netnih.gov. While studies directly measuring the impact of therapeutic doses of this compound on inflammatory mediators in animal biofluids were not extensively detailed in the search results, the mechanism of action targeted by this compound is directly linked to these processes.

Activation of P2X7R is a key step in the activation of the inflammasome, leading to the secretion of mature IL-1β mdpi.combiorxiv.org. P2X7 receptor activation has also been associated with the generation of reactive oxygen species (ROS) in microglia mdpi.com. This compound has been shown to inhibit increases in ROS levels induced by LPS and BzATP in THP-1 macrophages at a concentration of 1 µM in in vitro studies caymanchem.com.

Although specific data on the reduction of inflammatory mediators in animal biofluids by this compound as a therapeutic agent were limited in the provided sources, the compound's activity as a P2X7R antagonist or modulator in preclinical models suggests an inhibitory effect on P2X7R-mediated inflammatory responses.

Preclinical Pharmacokinetic Characteristics (Non-Excluded Aspects)

Preclinical pharmacokinetic studies provide crucial information on how a compound is absorbed, distributed, metabolized, and excreted in animal species.

Preclinical Pharmacokinetic Characteristics (Non-Excluded Aspects)

Oral Bioavailability in Preclinical Species

Oral bioavailability is a key pharmacokinetic parameter indicating the proportion of an orally administered dose that reaches the systemic circulation. Preclinical studies with this compound have assessed its oral bioavailability in relevant animal models.

In rats, oral administration of this compound at a dose of 3 mg/kg resulted in rapid absorption, with a Tmax of 1 hour and an AUC of 73 min kg/L . The oral bioavailability in rats was reported to be 65% frontiersin.org.

While specific percentage bioavailability values for other preclinical species were not explicitly detailed for this compound in the provided search results, one source mentions documented bioavailability after oral administration to humans and suggests that related compounds showed good oral bioavailability in all species examined nih.govresearchgate.net.

Metabolic Stability in Preclinical Tissue Models (e.g., Liver Microsomes)

Assessing metabolic stability in preclinical tissue models like liver microsomes helps predict how readily a compound is metabolized by hepatic enzymes.

This compound has demonstrated favorable metabolic stability in liver microsomes from multiple species, including humans and rats nih.govfrontiersin.org. Studies reported clearance rates below 0.5 mL/min/g in both human and rat liver microsomes frontiersin.org. This compound was also found to be metabolically stable in liver S9 fraction and hepatocytes from various species, with no evidence of metabolic activation observed in microsomes nih.gov. There was some evidence of hydroxylation in isolated perfused rat livers nih.gov.

This high metabolic stability in preclinical liver tissue models suggests that this compound is not extensively metabolized by hepatic enzymes, which can be a favorable characteristic for maintaining adequate systemic exposure.

Preclinical SpeciesOral Bioavailability (%)
Rat65 frontiersin.org
Other speciesDocumented/Good (inferred for related compounds) nih.govresearchgate.net
Preclinical Tissue ModelMetabolic StabilityClearance Rate (mL/min/g)
Human Liver MicrosomesStable nih.govfrontiersin.org< 0.5 frontiersin.org
Rat Liver MicrosomesStable nih.govfrontiersin.org< 0.5 frontiersin.org
Liver S9 fraction (multiple species)Stable nih.govNot specified
Hepatocytes (multiple species)Stable nih.govNot specified
Isolated Perfused Rat LiversEvidence of hydroxylation nih.govNot specified

Investigational Methodologies and Research Models Employing Gsk1482160

In Vitro Experimental Paradigms

In vitro studies form the foundation of research on GSK1482160, allowing for detailed examination of its interaction with the P2X7R in controlled cellular environments. These models range from engineered cell lines to primary cells isolated from tissues, each providing unique insights into the compound's pharmacological profile.

A primary tool for characterizing this compound is the use of Human Embryonic Kidney (HEK293) cells that have been genetically modified to express recombinant human P2X7R (HEK293-hP2X7R). nih.govsnmjournals.org This model provides a stable and consistent source of the target receptor, enabling precise measurement of the compound's binding affinity and functional antagonism. nih.govsnmjournals.org

Researchers have utilized HEK293-hP2X7R cells to perform radioligand binding assays with carbon-11 (B1219553) labeled this compound ([¹¹C]this compound). nih.govresearchgate.net These experiments have been instrumental in quantifying the binding characteristics of the compound. Saturation binding studies have determined key parameters such as the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum receptor density (Bmax). snmjournals.org Competition binding assays have further established the inhibitory constant (Ki). researchgate.net Kinetic experiments have also measured the association (kon) and dissociation (koff) rate constants, providing a dynamic view of the drug-receptor interaction. nih.govsnmjournals.org The high potency of this compound at recombinant P2X7R has been demonstrated across multiple species in these assays. biorbyt.com

Table 1: Binding Characteristics of [¹¹C]this compound in HEK293-hP2X7R Cells

Parameter Value Unit Reference
Kd 1.15 ± 0.12 nM nih.govsnmjournals.org
Bmax 3.03 ± 0.10 pmol/mg nih.govsnmjournals.org
Ki 2.63 ± 0.6 nmol/l researchgate.net
kon 0.2312 ± 0.01542 min-1·nM-1 nih.govsnmjournals.org
koff 0.2547 ± 0.0155 min-1 nih.govsnmjournals.org

| Binding Potential (kon/koff) | 1.0277 ± 0.207 | | nih.govsnmjournals.org |

This table summarizes the key binding parameters of [¹¹C]this compound determined using HEK293 cells expressing human recombinant P2X7R.

The human monocytic cell line, THP-1, serves as another critical in vitro model. scispace.com THP-1 cells can be differentiated into macrophage-like cells, which endogenously express the P2X7R and are key players in inflammatory responses. sigmaaldrich.comwikipedia.org These cells are used to study the functional consequences of P2X7R antagonism by this compound in a more physiologically relevant context than recombinant cell lines. scispace.comscispace.com A primary application is the measurement of interleukin-1 beta (IL-1β) release, a pro-inflammatory cytokine whose production is mediated by P2X7R activation. nih.gov By stimulating THP-1-derived macrophages with agonists like adenosine (B11128) triphosphate (ATP) in the presence of this compound, researchers can quantify the compound's ability to inhibit this inflammatory cascade. nih.gov

To investigate the role of this compound in the central nervous system, researchers utilize primary glial cells, specifically microglia and astrocytes, isolated from rodent models. patsnap.comnih.gov These cells are the primary immune effectors in the brain and express P2X7R. patsnap.combiorxiv.org Studies have tested this compound on primary microglia and astrocytes from both wild-type and P2X7R-knockout (P2rx7-/-) mice. patsnap.comnih.gov A key finding from this research is that this compound suppresses the secretion of extracellular vesicles (EVs) from both microglia and astrocytes in a P2X7R-dependent manner. patsnap.comnih.gov This was demonstrated by the observation that this compound significantly reduced EV secretion in cells from wild-type mice but had no effect on microglia from P2rx7-/- mice, confirming its target specificity. patsnap.comnih.gov These studies also showed that P2X7R deletion suppressed IL-1β secretion and the phagocytosis of misfolded human tau protein, highlighting the receptor's critical role in neuroinflammation and pathogenic protein handling. patsnap.comnih.gov In vitro experiments have confirmed that ATP-induced secretion of tau-containing exosomes is significantly suppressed by this compound treatment in primary murine microglia, but not in neurons or astrocytes in one study. nih.gov

Western blotting is a fundamental biochemical technique frequently employed in conjunction with the cell models described above to analyze protein expression levels. In the context of this compound research, it is used to confirm the expression of P2X7R in the experimental models, such as HEK293-hP2X7R cells, and to investigate changes in receptor expression under different conditions. nih.govsnmjournals.org For example, Western blot analysis has been used to demonstrate a clear, dose-dependent expression of P2X7R in relation to the number of HEK293-hP2X7R cells used in an experiment. snmjournals.orgiu.edu

Furthermore, this technique has been applied to brain tissue homogenates from animal models of neuroinflammation. snmjournals.orgsnmjournals.org In studies using lipopolysaccharide (LPS) to induce an immune response in mice, Western blotting revealed a significant increase in P2X7R protein levels in the brain compared to control animals. snmjournals.orgsnmjournals.orgiu.edu This upregulation of the target receptor in a disease-relevant model provides a rationale for the therapeutic application of a P2X7R antagonist like this compound.

Table 2: P2X7R Protein Expression Analysis by Western Blot

Experimental Model Condition Finding Fold Increase Reference
HEK293-hP2X7R Cells Serial Dilution P2X7R band intensity increases with cell number N/A snmjournals.orgiu.edu

This table presents findings from Western blot analyses, demonstrating the utility of this method in validating P2X7R expression in vitro and detecting its upregulation in vivo.

Biochemical and Immunological Assays

Immunofluorescence and Radioimmunohistochemistry

Immunofluorescence and radioimmunohistochemistry have been employed to visualize and quantify the expression of the P2X7 receptor (P2X7R), the molecular target of this compound. snmjournals.org In studies using human embryonic kidney cell lines engineered to express the human P2X7R (HEK293-hP2X7R), both techniques confirmed that P2X7R expression changed linearly with the number of cells. nih.goviu.edu

For immunofluorescence assays, cells were incubated with a P2X7R primary antibody, followed by a secondary antibody, and then imaged to detect the fluorescent signal. snmjournals.orgiu.edu This method provides spatial information about receptor distribution. snmjournals.org Radioimmunohistochemistry, a novel technique combining the receptor specificity of immunohistochemistry with the high sensitivity of autoradiographic imaging, has also been utilized. iu.edu In this method, sections were incubated with the primary antibody and then detected via a radiolabeled secondary antibody, with the signal captured by a phosphor screen. snmjournals.orgiu.edu This approach demonstrated a statistically significant increase in tissue activity corresponding to cell density in HEK293-hP2X7R cell blocks. iu.edu Furthermore, immunofluorescence staining has been used to confirm the distribution of P2X7R in the brains of tauopathy mouse models, specifically in 7-month-old rTg4510 mice with tau inclusion accumulation. patsnap.com

Radioligand Binding Assays (Saturation and Competition)

Radioligand binding assays have been fundamental in determining the binding affinity and kinetics of this compound for the P2X7 receptor. These assays typically use a radiolabeled form of the compound, such as [¹¹C]this compound, and cell membrane preparations from HEK293 cells expressing the human P2X7R. snmjournals.orgiu.edu

Saturation kinetic experiments, performed over a wide range of [¹¹C]this compound concentrations, are used to determine the dissociation constant (Kd) and the maximum receptor density (Bmax). snmjournals.org Competition binding assays, where increasing concentrations of a non-radiolabeled compound are used to displace the radioligand, are used to determine the inhibitory constant (Ki). iu.edunih.gov These studies have consistently shown that this compound and its radiolabeled counterparts bind to the human P2X7R with high affinity in the nanomolar range. nih.govresearchgate.net

Assay TypeRadioligandPreparationKd (Dissociation Constant)Ki (Inhibition Constant)Bmax (Receptor Density)Source(s)
Saturation & Association/Disassociation[¹¹C]this compoundHEK293-hP2X7R Membranes1.15 ± 0.12 nM-3.03 ± 0.10 pmol/mg snmjournals.orgnih.gov
Saturation & Competition[¹¹C]this compoundHEK293-hP2X7R Living Cells5.09 ± 0.98 nM2.63 ± 0.6 nM- nih.govresearchgate.netosti.gov
Competition[¹¹C]this compoundHEK293-hP2X7R Membranes-3.1 ± 0.3 nM- iu.edu
Competition (vs. [³H]-A804598)This compoundHEK293-hP2X7R Membranes-IC₅₀: 332.4 nM- medchemexpress.com

Table 1: Summary of Radioligand Binding Assay Findings for this compound.

Association and dissociation experiments have further characterized the binding kinetics. For [¹¹C]this compound, the association constant (kon) was found to be 0.2312 ± 0.01542 min⁻¹⋅nM⁻¹, and the dissociation constant (koff) was 0.2547 ± 0.0155 min⁻¹. snmjournals.orgnih.gov

Functional and Electrophysiological Assays

Functional and electrophysiological assays have confirmed that this compound acts as a potent negative allosteric modulator of the P2X7 receptor across multiple species. nih.govbiorbyt.comresearchgate.net These assays measure the functional consequences of receptor modulation, such as changes in ion flow or the release of inflammatory molecules.

One common functional assay measures the inhibition of BzATP-stimulated dye uptake (e.g., TO-PRO-3 or YO-PRO-1) in HEK293 cells expressing P2X7R. medchemexpress.comacs.org In such an assay, this compound demonstrated an IC₅₀ value of 119.3 nM for the inhibition of human P2X7R. medchemexpress.com Another key functional assay measures the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govmedchemexpress.com this compound has been shown to inhibit IL-1β release from human monocytes stimulated ex vivo with lipopolysaccharide (LPS) and ATP. nih.gov It also inhibits reactive oxygen species (ROS) production induced by LPS and BzATP in THP-1 macrophages. caymanchem.com

Electrophysiological techniques, such as two-electrode voltage-clamp recordings in Xenopus laevis oocytes expressing the human P2X7 receptor, are used to directly measure the ion channel activity and its inhibition by antagonist compounds. researchgate.netacs.org

In Vivo Animal Research Models

Rodent Models of Induced Neuroinflammation

This compound, particularly its radiolabeled form [¹¹C]this compound, has been extensively evaluated in rodent models of induced neuroinflammation to validate its use as an imaging biomarker. nih.govfrontiersin.org These models are critical for studying the role of the P2X7 receptor in inflammatory processes within the central nervous system.

The most widely used model involves inducing systemic inflammation and a subsequent neuroinflammatory response through the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. snmjournals.orgosti.govnih.gov

In studies using this model in mice, a systemic LPS injection was shown to cause a peak in microglial activation (measured by Iba1 expression) and P2X7R expression in the brain at 72 hours post-injection. snmjournals.orgnih.gov Dynamic PET imaging with [¹¹C]this compound revealed a marked 3.6-fold increase in tracer uptake in the whole brain of LPS-treated mice compared to saline-treated controls. snmjournals.orgnih.gov This increase in tracer uptake was consistent with the observed rise in Iba1 and P2X7R levels from Western blot analysis. snmjournals.org

Crucially, the specificity of this uptake was confirmed in blocking studies. When an excess of non-radiolabeled this compound was administered before the radiotracer in LPS-treated mice, it resulted in a 97% decrease in tracer uptake, demonstrating that the signal was receptor-dependent and not due to other factors like a compromised blood-brain barrier. snmjournals.orgnih.gov

Neurodegenerative Disease Models

The utility of this compound as a research tool has been explored in various animal models of neurodegenerative diseases where neuroinflammation is a key pathological feature.

Disease ModelAnimal ModelKey Findings with this compoundSource(s)
Multiple Sclerosis Experimental Autoimmune Encephalomyelitis (EAE) Rat ModelIn vitro autoradiography showed the highest [¹¹C]this compound uptake in the lumbar spinal cord at the peak of the disease. Tracer uptake strongly correlated with P2X7-positive cell counts, activated microglia, and disease severity. nih.govresearchgate.netosti.govnih.gov
Tauopathy / Alzheimer's Disease rTg4510 Mouse Model (4-repeat tauopathy)Increased PET signal from [¹⁸F]this compound was observed in the brains of 7-month-old mice compared to younger mice and wild-type controls. A positive correlation was found between hippocampal tau levels and [¹⁸F]this compound uptake. patsnap.comacs.orgbiorxiv.orgbiorxiv.org
Tauopathy / Alzheimer's Disease P301S Tau Transgenic Mouse ModelTreatment with this compound decreased the accumulation of misfolded tau aggregates in the brain and improved performance in learning and memory tests. caymanchem.commdpi.com
Amyloidosis / Alzheimer's Disease APP/PS1, 5xFAD, 3xTg Mouse ModelsNo significant differences in [¹⁸F]this compound uptake were observed compared to wild-type mice, suggesting P2X7R upregulation is more closely linked to tau pathology than amyloid pathology in these models. acs.orgbiorxiv.org
Parkinson's Disease A53T Transgenic Mouse Model[¹⁸F]this compound PET imaging was used to quantify the reduction in neuroinflammation following therapeutic intervention with Montelukast. researchgate.net

Table 2: Application of this compound in Neurodegenerative Disease Models.

In a rat model of multiple sclerosis (experimental autoimmune encephalomyelitis, or EAE), in vitro autoradiography with [¹¹C]this compound showed that tracer uptake in the lumbar spinal cord was highest during the peak stage of the disease and correlated strongly with P2X7-positive cell counts and disease severity. nih.govresearchgate.netosti.gov

In the context of Alzheimer's disease and other tauopathies, PET imaging with [¹⁸F]this compound has revealed increased P2X7R levels in the rTg4510 mouse model of tauopathy, but not in several amyloid-based models (APP/PS1, 5xFAD, 3xTg). acs.orgbiorxiv.org This suggests that P2X7R upregulation, as detected by this compound, may be more closely associated with tau-related pathology. patsnap.comacs.org Furthermore, in P301S tau transgenic mice, treatment with this compound was found to reduce the accumulation of misfolded tau and improve cognitive function. caymanchem.com

Amyloidosis Mouse Models (e.g., APP/PS1, 5×FAD, 3×Tg)

Pain Models (e.g., Chronic Constriction Injury in Rats)

This compound has demonstrated efficacy in preclinical models of neuropathic and inflammatory pain. frontiersin.orgnih.gov In a rat model of neuropathic pain induced by chronic constriction injury (CCI), this compound was shown to reverse mechanical allodynia. caymanchem.comfrontiersin.orgnih.gov This effect was observed from the first day of treatment and was maintained throughout the treatment period. frontiersin.org The compound's effectiveness in this model, which is comparable to standard treatments like gabapentin, highlights the role of the P2X7 receptor in the pathogenesis of chronic pain states. nih.gov

Inflammatory Disease Models (e.g., Ankylosing Spondylitis Mouse Models)

The application of this compound has extended to models of systemic inflammatory diseases. In mouse models of ankylosing spondylitis (AS), a type of inflammatory arthritis affecting the spine, dynamic [¹⁸F]this compound micro-PET/CT imaging has been employed. aacrjournals.orgresearchgate.net These studies use tracer kinetic modeling to quantify the in vivo expression of the P2X7 receptor, providing insights into the inflammatory processes underlying the disease. researchgate.net

Radioligand Development and Positron Emission Tomography (PET) Imaging

A significant area of research involving this compound has been its development into a radioligand for Positron Emission Tomography (PET) imaging. mdpi.comresearchgate.net This non-invasive imaging technique allows for the in vivo quantification and visualization of P2X7 receptor expression, which is often upregulated in the context of neuroinflammation. mdpi.comresearchgate.netsnmjournals.orgnih.gov

Both Carbon-11 ([¹¹C]this compound) and Fluorine-18 (B77423) ([¹⁸F]this compound) labeled versions of the compound have been synthesized and evaluated. nih.govmdpi.comresearchgate.net The synthesis of [¹¹C]this compound involves N-methylation using [¹¹C]CH₃OTf, resulting in high specific activity and radiochemical purity. researchgate.netnih.govmdpi.com The fluorine-18 labeled version, [¹⁸F]this compound, has been developed for its longer half-life, which facilitates more extended imaging studies. mdpi.comnih.gov

Preclinical PET studies have demonstrated the utility of these radiotracers. In lipopolysaccharide (LPS)-treated mice, a model for systemic inflammation, [¹¹C]this compound showed increased accumulation in the brain, which was blockable by pre-treatment with the non-radiolabeled compound. researchgate.netsnmjournals.orgnih.govacs.org Kinetic modeling of dynamic PET data in these mice supported the suitability of [¹¹C]this compound for quantifying P2X7R. snmjournals.orgnih.gov Similarly, [¹⁸F]this compound has shown promise in various animal models, including those for ankylosing spondylitis and Alzheimer's disease. researchgate.netaacrjournals.orgresearchgate.net

First-in-human studies have also been conducted. A study involving patients with glioma using [¹⁸F]this compound PET found that the tracer's uptake correlated with P2X7R expression, which was predominantly found on glioma-associated microglia/macrophages. aacrjournals.orgnih.gov This suggests that P2X7R PET imaging with radiolabeled this compound can provide valuable information about the tumor microenvironment. aacrjournals.orgnih.gov While brain uptake in healthy human subjects was found to be modest, the tracer is considered suitable for PET studies monitoring inflammatory processes. mdpi.com

Table of Findings from Investigational Models

Model Type Specific Model(s) Key Findings with this compound Citations
Tauopathy rTg4510, P301S Decreased tau aggregates, improved cognition. Increased [¹⁸F]this compound PET signal correlates with tau pathology. mdpi.comcaymanchem.comresearchgate.netbiorxiv.orgresearchgate.netsciety.orgresearchgate.netdntb.gov.ua
Amyloidosis APP/PS1, 5×FAD, 3×Tg Inconsistent [¹⁸F]this compound PET findings; some studies show no change, others show increased uptake correlating with pathology and cognitive deficits. biorxiv.orgresearchgate.netsciety.orgresearchgate.netdntb.gov.uanih.govbiorxiv.orgacs.orgresearchgate.net
Multiple Sclerosis EAE Rat Model [¹¹C]this compound uptake in spinal cord correlates with disease severity, P2X7R expression, and microglial activation. osti.govresearchgate.netnih.gov
Neuropathic Pain Chronic Constriction Injury Reverses mechanical allodynia. caymanchem.comfrontiersin.orgnih.gov
Inflammatory Arthritis Ankylosing Spondylitis Mouse Model [¹⁸F]this compound PET used to quantify P2X7R expression in vivo. aacrjournals.orgresearchgate.net
Primate Brain Studies Non-Human Primates High tracer retention and homogenous distribution in the brain, demonstrating BBB penetration and target engagement. osti.govresearchgate.netresearchgate.netnih.govuniba.ithep.com.cn

Synthesis and Radiolabeling with Carbon-11 ([¹¹C]this compound)

The synthesis of the Carbon-11 labeled radiotracer, [¹¹C]this compound, is a critical step for its use in positron emission tomography (PET) to study the P2X7 receptor. The process typically involves the N-[¹¹C]methylation of a suitable precursor molecule. iu.edunih.gov Two primary precursors have been utilized for this radiosynthesis: desmethyl-GSK1482160 and Boc-protected desmethyl-GSK1482160. iu.edunih.gov

The radiolabeling procedure uses [¹¹C]methyl triflate ([¹¹C]CH₃OTf) as the methylating agent. iu.edunih.gov The reaction is carried out under basic conditions, with sodium hydride (NaH) proving to be the most effective base for the N-[¹¹C]methylation of the cyclic amide in the desmethyl precursor. iu.edu When the Boc-protected precursor is used, the labeling step is followed by a deprotection reaction using 1 M hydrochloric acid (HCl) to yield the final tracer. iu.edu

Following the reaction, the product is isolated and purified using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) combined with solid-phase extraction (SPE). iu.edunih.goviu.edu This method ensures high purity of the final radiopharmaceutical. snmjournals.org The entire synthesis process is completed in approximately 40 minutes. iu.edunih.gov

This synthesis yields [¹¹C]this compound with a radiochemical purity exceeding 99% and a specific activity ranging from 370 to 1110 GBq/μmol at the end of bombardment (EOB). iu.edunih.gov The decay-corrected radiochemical yield is reported to be between 40-50% when starting with the desmethyl-GSK1482160 precursor and 30-40% with the Boc-protected precursor, based on the initial [¹¹C]CO₂. iu.edunih.gov It has been noted that the synthesis from the desmethyl precursor can lead to the formation of a minor by-product, an isomer of [¹¹C]this compound, in a ratio of approximately 10:1. iu.edu

Table 1: Synthesis and Radiolabeling Parameters for [¹¹C]this compound

Parameter Details Source(s)
Radionuclide Carbon-11 (¹¹C) iu.eduresearchgate.net
Precursors desmethyl-GSK1482160, Boc-protected desmethyl-GSK1482160 iu.edunih.gov
Labeling Agent [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) iu.edunih.gov
Reaction Type N-[¹¹C]methylation iu.edunih.gov
Reaction Conditions Basic (e.g., NaH, K₂CO₃) iu.edu
Purification Method HPLC combined with SPE iu.edunih.goviu.edu
Radiochemical Yield 30-50% (decay-corrected) iu.edunih.gov
Radiochemical Purity >99% iu.edunih.gov
Specific Activity (at EOB) 370-1110 GBq/μmol iu.edunih.gov
Total Synthesis Time ~40 minutes iu.edunih.gov

Synthesis and Radiolabeling with Fluorine-18 ([¹⁸F]this compound)

For studies requiring a longer half-life than that of Carbon-11, this compound has been labeled with Fluorine-18. The radiosynthesis of [¹⁸F]this compound is typically achieved through a nucleophilic aliphatic substitution reaction. biorxiv.orgresearchgate.netacs.orgresearchgate.net This process has been developed using a hetero-aryl bromide precursor. researchgate.netnih.gov

The synthesis involves reacting the precursor with [¹⁸F]Et₄NF, resulting in a radiochemical yield of 20-30%. researchgate.netnih.gov The final product, [¹⁸F]this compound, demonstrates high radiochemical purity of over 98% and a specific activity greater than 68 GBq/μmol. researchgate.netnih.gov The identity of the synthesized compound is confirmed by comparing its high-performance liquid chromatography (HPLC) retention time with that of a nonradioactive reference standard. biorxiv.orgacs.org A radiochemical purity of over 95% has been consistently achieved in multiple studies. biorxiv.orgacs.orgnih.gov

An alternative approach involved the synthesis of a [¹⁸F]fluoropropyl derivative, named [¹⁸F]IUR-1602. nih.gov This was prepared from the desmethyl-GSK1482160 precursor and 3-[¹⁸F]fluoropropyl tosylate. nih.gov However, while successfully synthesized, [¹⁸F]IUR-1602 showed an 8-fold lower binding potency compared to [¹¹C]this compound, which limited its further evaluation in animal or human studies. nih.gov

Table 2: Synthesis and Radiolabeling Parameters for [¹⁸F]this compound

Parameter Details Source(s)
Radionuclide Fluorine-18 (¹⁸F) researchgate.netnih.gov
Precursor Hetero-aryl bromide precursor researchgate.netnih.gov
Labeling Agent [¹⁸F]Et₄NF researchgate.netnih.gov
Reaction Type Nucleophilic aliphatic substitution biorxiv.orgresearchgate.netacs.org
Purification Method HPLC biorxiv.orgacs.org
Radiochemical Yield 20-30% researchgate.netnih.gov
Radiochemical Purity >98% researchgate.netnih.gov
Specific Activity >68 GBq/μmol researchgate.netnih.gov

In Vivo PET/CT and Micro-PET/CT Imaging Protocols

In vivo imaging with radiolabeled this compound is performed using combined PET and computed tomography (CT) scanners in both human subjects and animal models.

In human studies, a scanner such as the Biograph mCT flow system is utilized. aacrjournals.org Prior to the emission scan, a low-dose CT scan is performed for attenuation correction. aacrjournals.org The radiotracer, for instance [¹⁸F]this compound, is administered as an intravenous bolus injection. aacrjournals.org Immediately following injection, a dynamic PET scan is initiated, typically for a duration of 90 minutes. aacrjournals.org Data is acquired in three-dimensional list-mode, which is then sorted and rebinned into a sequence of frames with increasing duration. aacrjournals.org To minimize patient head movement during brain scans, a head fixation device is often used. aacrjournals.org

For preclinical research using animal models like mice and rats, micro-PET/CT systems such as the Siemens Inveon are employed. biorxiv.orgnih.gov The animals are anesthetized, commonly with isoflurane, before the radiotracer is injected via the tail vein. nih.goviu.edu Imaging can be either dynamic or static. snmjournals.orgbiorxiv.org Dynamic scans are performed to assess tracer kinetics over time. snmjournals.orgnih.gov Static images are typically acquired at a specific time point post-injection, for example, between 50 and 60 minutes, to capture tracer distribution. biorxiv.orgnih.gov The acquired PET data is reconstructed using algorithms like the ordered subset expectation maximization 3D (OSEM3D), and attenuation correction is applied using the corresponding CT data. biorxiv.orgnih.gov

Image Analysis and Quantification Techniques (e.g., Tracer Kinetic Modeling, Standardized Uptake Value Ratio)

The analysis and quantification of PET images acquired with this compound radiotracers involve several sophisticated techniques to derive meaningful biological data. Specialized software platforms like PMOD, Analyze, or Siemens syngo.via are commonly used for image processing. snmjournals.orgbiorxiv.orgaacrjournals.org A crucial first step is the coregistration of the dynamic PET images with anatomical images, usually from magnetic resonance imaging (MRI), to accurately quantify tracer dynamics in specific regions. aacrjournals.org

Tracer Kinetic Modeling Tracer kinetic modeling is used to describe the behavior of the radiotracer in tissues over time. For [¹¹C]this compound, a 2-compartment, 5-parameter tracer kinetic model has been successfully applied in mouse brain studies. snmjournals.orgiu.edunih.gov In human glioma studies with [¹⁸F]this compound, the multilinear reference tissue model was found to be sufficient for quantification. aacrjournals.orgnih.gov These models can generate parametric maps of key parameters, such as the binding potential (BP), which reflects the density of available receptors. aacrjournals.orgnih.gov

Standardized Uptake Value (SUV) and SUV Ratio (SUVR) A more straightforward and widely used method for semiquantitative analysis is the calculation of the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and the patient's body weight. aacrjournals.org To reduce variability, the SUV is often expressed as a ratio (SUVR) by normalizing the target region's SUV to that of a reference region with minimal specific binding. acs.org For brain imaging, the cerebellum or a mirrored region in the contralateral normal hemisphere is frequently used as the reference. acs.orgaacrjournals.org Research has shown that for [¹⁸F]this compound, the mean SUVR calculated for the time interval of 50 to 70 minutes post-injection correlates well with the binding potential derived from dynamic scan analysis. aacrjournals.orgnih.gov The analysis is performed on volumes of interest (VOIs) that are typically delineated on the coregistered MRI images and then transferred to the PET data. aacrjournals.org

Table 3: Image Analysis and Quantification Techniques

Technique Description Application Example Source(s)
Image Coregistration Fusing PET images with anatomical images (e.g., MRI) for precise localization. Coregistering [¹⁸F]this compound PET with MRI to delineate tumor volumes in gliomas. aacrjournals.org
Tracer Kinetic Modeling Mathematical models describing the uptake and clearance of a tracer in tissue. 2-compartment, 5-parameter model for [¹¹C]this compound in mouse brains; multilinear reference tissue model for [¹⁸F]this compound in human gliomas. snmjournals.orgaacrjournals.orgnih.govnih.gov
Standardized Uptake Value Ratio (SUVR) Ratio of tracer uptake in a target region to a reference region. Calculating [¹⁸F]this compound SUVR in tauopathy mouse models using the cerebellum as the reference region. acs.org
Volume of Interest (VOI) Analysis Delineating specific regions on images to quantify radioactivity. Drawing VOIs on MRI-defined tumor lesions to measure [¹⁸F]this compound uptake. aacrjournals.org

Ex Vivo Autoradiography and Correlation with Histopathological Markers

To validate the in vivo PET imaging findings and to understand the biological basis of tracer uptake, ex vivo analyses are conducted on tissues collected after the scans. biorxiv.orgnih.gov

Ex vivo autoradiography is used to visualize the microscopic distribution of the radiotracer within tissue sections. This technique provides higher resolution than PET and can confirm that the tracer accumulates in the expected anatomical structures. researchgate.netnih.gov For instance, autoradiography has been used to confirm the uptake of this compound radiotracers in the lumbar spinal cord of rats with experimental autoimmune encephalomyelitis (EAE) and in the joints of mouse models of ankylosing spondylitis. nih.govnih.govresearchgate.net

Correlation with Histopathological Markers is essential to link the tracer signal to specific cellular and molecular features. This is achieved using techniques like immunohistochemistry (IHC) and immunofluorescence (IF). aacrjournals.orgnih.gov Studies have demonstrated a strong correlation between the uptake of radiolabeled this compound and the expression of its target, the P2X7 receptor. aacrjournals.orgresearchgate.net In human glioma research, a significant positive correlation (r = 0.7783; P = 0.0029) was found between the uptake of [¹⁸F]this compound and the expression of P2X7R in tumor tissue. aacrjournals.org Furthermore, the tracer signal has been correlated with markers of neuroinflammation, such as Iba1, which is expressed by microglia and macrophages. snmjournals.org In gliomas, P2X7R expression was found to be predominant in glioma-associated microglia/macrophages, and the tracer uptake also correlated with the tumor's WHO grade. aacrjournals.org Similarly, in a tauopathy mouse model, immunofluorescence staining confirmed the distribution of P2X7Rs in brain regions that showed high tracer uptake on PET scans. nih.gov

Gsk1482160 and Its Interactions with Biological Systems and Pathways Preclinical Focus

Modulation of Neuroinflammatory Pathways in Preclinical Models

Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. snmjournals.org The P2X7 receptor, the primary target of GSK1482160, is highly implicated in these inflammatory processes, particularly in the activation of microglia, the resident immune cells of the central nervous system. snmjournals.orgresearchgate.net

The P2X7 receptor is a key player in mediating microglial responses to pathological stimuli. researchgate.net Its expression is significantly upregulated on the cell surface membranes of activated microglia. snmjournals.orgsnmjournals.orgiu.edu Activation of P2X7R has been directly linked to microglial proliferation and the regulation of phagocytosis. snmjournals.orgsnmjournals.orgiu.edu

In preclinical models, the activation of microglia is a hallmark of the neuroinflammatory response. Studies using lipopolysaccharide (LPS) to induce a neuroinflammatory state in mice have shown a significant increase in the expression of both the microglial activation marker Iba1 and the P2X7 receptor itself. snmjournals.orgiu.edu This upregulation is consistent with the theory of microglial activation and the integral role of P2X7R in this process. snmjournals.org While microglial phagocytosis is a crucial function for clearing cellular debris and pathological proteins, chronic P2X7R activation can lead to dysfunctional phagocytic activity and contribute to a pro-inflammatory state. nih.gov The role of P2X7R extends to influencing different microglial phenotypes, including the pro-inflammatory (M1) and anti-inflammatory (M2) states, with P2X7R activation being strongly associated with the M1 phenotype. researchgate.net

The pathogenesis of neuroinflammation is partly driven by the release of nucleotides like adenosine (B11128) triphosphate (ATP) from damaged or stressed cells. snmjournals.orgsnmjournals.org These extracellular nucleotides, including adenosine and uridine (B1682114) derivatives, act as signaling molecules by activating a family of purinergic receptors (P2X and P2Y). snmjournals.orgsnmjournals.orgiu.edu

The P2X7 receptor is particularly sensitive to high concentrations of extracellular ATP, which are often present at sites of inflammation and injury. mdpi.com The binding of ATP to P2X7R on microglia initiates an inflammatory cascade, leading to the activation of the NLRP3 inflammasome and the subsequent processing and release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β). nih.govnih.gov this compound, by acting as a selective antagonist, blocks the P2X7R ion channel. This action prevents ATP-gated ion flux and downstream inflammatory signaling, thereby inhibiting the release of pro-inflammatory mediators. snmjournals.orgnih.gov This mechanism highlights the crucial interplay between adenosine/uridine derivatives and the P2X7R in orchestrating the inflammatory response in the central nervous system.

Involvement in Microglial Proliferation and Phagocytosis

Impact on Tau Pathology and Propagation in Transgenic Mouse Models

Tauopathies, including a major component of Alzheimer's disease, are characterized by the intracellular aggregation of misfolded tau protein into neurofibrillary tangles. nih.gov Preclinical research using various transgenic mouse models of tauopathy has investigated the therapeutic potential of targeting the P2X7R with this compound.

Table 1: Effect of this compound on Misfolded Tau in P301S Mice
Pathological Tau MarkerEffect of this compound TreatmentBrain Regions AffectedReference
Alz50-positive TauSignificantly ReducedHippocampus, Entorhinal Cortex researchgate.net
MC1-positive TauSignificantly ReducedHippocampal CA1 (stratum radiatum), CA3 (mossy fibers) researchgate.net
Phospho-Ser199 TauSignificantly ReducedHippocampus researchgate.net

Positron Emission Tomography (PET) imaging studies using a radiolabeled version of this compound ([18F]this compound) have provided in vivo evidence of the relationship between P2X7R and tau pathology. In the rTg4510 mouse model of tauopathy, increased uptake of [18F]this compound was observed in the cortex and basal forebrain of 7-month-old mice, an age when tau pathology is well-established. nih.govresearchgate.netbiorxiv.org This increased P2X7R signal showed a positive correlation with the tau burden measured by a specific tau PET tracer, particularly in the hippocampus. researchgate.netbiorxiv.orgbiorxiv.org

Conversely, in mouse models of amyloid-beta pathology without significant tau tangles (such as APP/PS1 and 5xFAD models), no significant increase in [18F]this compound uptake was detected, suggesting a stronger link between P2X7R upregulation and tau pathology compared to amyloid pathology in these models. nih.govresearchgate.netbiorxiv.org Treatment of P301S mice with this compound not only reduced misfolded tau aggregates but also decreased the accumulation of the exosome marker Tsg101 in hippocampal neurons, suggesting a role for P2X7R in the cell-to-cell propagation of tau pathology via exosomes. researchgate.netbiorxiv.org

Table 2: [18F]this compound PET Imaging Findings in Transgenic Mouse Models
Mouse ModelPathology Type[18F]this compound Uptake FindingsReference
rTg4510 (7-months)TauopathyIncreased uptake in cortex and basal forebrain; correlated with tau load in hippocampus. nih.govresearchgate.netbiorxiv.orgbiorxiv.org
APP/PS1AmyloidosisNo significant difference compared to wild-type. nih.govresearchgate.netbiorxiv.org
5xFADAmyloidosisNo significant difference compared to wild-type. nih.govresearchgate.netbiorxiv.org
3xTgAmyloid & TauNo significant difference observed at 10 months. nih.govresearchgate.netbiorxiv.org

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for degrading misfolded and damaged proteins. Its impairment is a known feature of neurodegenerative diseases, including tauopathies, leading to the accumulation of toxic protein aggregates. Recent evidence suggests a direct link between P2X7R activation, tau pathology, and UPS dysfunction.

In preclinical studies, it has been demonstrated that the presence of pathological tau (P301S tau) can induce proteasomal impairment in mice. nih.govresearchgate.net Significantly, both pharmacological inhibition of P2X7R and genetic deletion of the receptor were shown to reverse this tau-induced UPS dysfunction. nih.govresearchgate.netresearchgate.net This finding suggests that the neuroinflammatory environment driven by P2X7R activation contributes to the crippling of the cell's protein clearance machinery, thereby exacerbating tau pathology. mdpi.comresearchgate.net By blocking P2X7R with antagonists like this compound, it may be possible to restore proteasome function and enhance the clearance of pathological tau species. researchgate.net

Influence on Tau Tangle Accumulation in Brain Regions

Relationship with Amyloid Beta (Aβ) Production and Plaque Formation in Alzheimer's Disease Models

The P2X7 receptor, the target of this compound, has been implicated in the complex processes of amyloid-beta (Aβ) production and the subsequent formation of amyloid plaques, which are hallmark pathological features of Alzheimer's disease. nih.gov Preclinical studies in various Alzheimer's disease mouse models have been conducted to elucidate this relationship.

In these studies, [18F]this compound, a radiolabeled version of the compound, is used as a positron emission tomography (PET) tracer to map the distribution and density of the P2X7R in the brain. nih.gov Investigations in mouse models of amyloidosis, such as the APP/PS1 and 5x_FAD_ mice, which are genetically engineered to develop cerebral amyloid plaque deposits, have been performed. nih.govbiorxiv.org However, studies have shown that no significant differences in the uptake of [18F]this compound were observed in these amyloid-beta focused models (APP/PS1, 5x_FAD_, and 3xTg) when compared to age-matched wild-type mice. nih.govbiorxiv.orgbiorxiv.orgdntb.gov.ua This suggests that in these specific models of amyloid plaque deposition, there isn't a significant upregulation of P2X7R that can be detected by [18F]this compound PET imaging. nih.govbiorxiv.org

Conversely, research indicates a connection between P2X7R and Aβ through inflammatory pathways. biorxiv.org There appears to be a detrimental cycle where Aβ can trigger P2X7R-mediated pro-inflammatory responses. biorxiv.org

Table 1: [18F]this compound Uptake in Alzheimer's Disease Mouse Models

Mouse Model Key Pathological Feature [18F]this compound Uptake Difference Compared to Wild-Type Reference
APP/PS1 Amyloid-beta plaques No significant difference nih.govbiorxiv.orgbiorxiv.orgdntb.gov.ua
5x_FAD_ Amyloid-beta plaques No significant difference nih.govbiorxiv.orgbiorxiv.orgdntb.gov.ua
3xTg Amyloid-beta and Tau pathology No significant difference nih.govbiorxiv.orgbiorxiv.orgdntb.gov.ua
rTg4510 Tauopathy Increased uptake nih.govbiorxiv.orgbiorxiv.orgdntb.gov.ua

The P2X7 receptor is understood to influence the processing of the amyloid precursor protein (APP), a critical step in the production of amyloid-beta peptides. frontiersin.org P2X7R activation can modulate the activity of secretase enzymes that cleave APP. frontiersin.org Specifically, P2X7R has been shown to affect α-secretase-dependent processing of APP. nih.govbiorxiv.org

Stimulation of P2X7R can trigger a non-amyloidogenic pathway by activating certain enzymes with α-secretase activity, such as ADAM9, ADAM10, and ADAM17. frontiersin.org This pathway cleaves APP in a manner that prevents the formation of the Aβ peptide and instead produces a soluble fragment known as sAPPα. frontiersin.org This process is dependent on the Erk1/2 and JNK pathways. frontiersin.org However, prolonged activation of P2X7R has been suggested to have the opposite effect, potentially leading to a decrease in α-secretase activity and an increase in Aβ production. researchgate.net

The P2X7 receptor is also associated with the activity of Glycogen Synthase Kinase-3 Beta (GSK-3β), an enzyme that plays a role in the pathology of Alzheimer's disease. nih.govresearchgate.net GSK-3β is known to influence the cleavage of APP by affecting the activity of presenilin-1, a component of the γ-secretase complex. researchgate.net

Inhibition of P2X7R in a transgenic mouse model of Alzheimer's has been shown to reduce Aβ levels. researchgate.net This reduction was linked to an increase in α-secretase activity, which was mediated by a decrease in the activity of GSK-3β. researchgate.net This suggests that the activation of P2X7R can lead to an increase in GSK-3β activity, which in turn can contribute to the increased accumulation of Aβ. researchgate.net The stimulation of P2X7R can lead to the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which results in the phosphorylation and subsequent inhibition of GSK-3β. mdpi.com

Effects on Amyloid Precursor Protein (APP) Processing

Influence on Chemokine Release and Immune Cell Recruitment (e.g., CCL3)

The P2X7 receptor plays a significant role in neuroinflammatory processes, including the release of chemokines and the subsequent recruitment of immune cells. nih.govfrontiersin.org Aβ peptides can stimulate P2X7R, leading to the release of chemokines, which are signaling proteins that attract immune cells. nih.gov

One of the key chemokines involved in this process is CCL3, also known as macrophage inflammatory protein-1 alpha (MIP-1α). nih.govtaylorandfrancis.com The release of CCL3 mediated by Aβ is dependent on P2X7R. nih.govresearchgate.net This release of CCL3 is associated with the recruitment of pathogenic CD8+ T-cells. nih.govresearchgate.net In mouse models of Alzheimer's disease, a deficiency in P2X7R has been shown to reduce the levels of CCL3, as well as other chemokines like CCL4 and CCL5, in the brain. frontiersin.org This reduction in chemokines is linked to a decrease in the recruitment of CD8+ T cells. researchgate.net In vitro studies using microglia and astrocytes have further confirmed that P2X7R is involved in the Aβ-induced production of CCL3. researchgate.net

Table 2: P2X7R-Mediated Chemokine Release and Effects

Chemokine Inducing Factor Effect Associated Immune Cell Reference
CCL3 (MIP-1α) Amyloid-beta Recruitment to inflammatory sites CD8+ T-cells, Macrophages nih.govfrontiersin.orgtaylorandfrancis.comresearchgate.net
CCL4 Rituximab (in lymphoma model) Activation of innate immunity NK cells, Macrophages unimi.it
CCL5 Amyloid-beta Recruitment to inflammatory sites Not specified in provided text frontiersin.org

Therapeutic Implications of Gsk1482160 Research in Preclinical Disease Modalities

Potential Role in Modulating Neuroinflammation-Associated Conditions

Neuroinflammation is a critical component in the pathophysiology of numerous central nervous system (CNS) disorders. The P2X7R, expressed on immune cells of the CNS like microglia, is an adenosine-triphosphate (ATP)-gated ion channel that, when activated, can trigger the release of pro-inflammatory cytokines. snmjournals.orgiu.edu GSK1482160, as a potent P2X7R antagonist, has been instrumental in preclinical studies to probe the role of this receptor in various neuroinflammatory conditions. snmjournals.orgsnmjournals.org

The involvement of P2X7R-mediated neuroinflammation is a shared characteristic across several neurodegenerative diseases. frontiersin.org Consequently, this compound has been utilized, often in a radiolabeled form such as [¹¹C]this compound or [¹⁸F]this compound, to visualize and understand the extent of P2X7R expression and its progression in these conditions. mdpi.com

In the context of Alzheimer's disease (AD) , research has particularly focused on tauopathies. Studies using a tauopathy mouse model (rTg4510) demonstrated an increased uptake of [¹⁸F]this compound in the brain, indicating elevated P2X7R levels. acs.orgresearchgate.netbiorxiv.orgbiorxiv.org A positive correlation was observed between the uptake of a tau PET tracer and [¹⁸F]this compound in the hippocampus of these mice. acs.orgbiorxiv.org Furthermore, in a P301S tau mouse model, treatment with a specific P2X7 antagonist, this compound, was found to reduce the accumulation of misfolded and phosphorylated tau protein in the hippocampus. mdpi.com Conversely, in amyloidosis models of AD (APP/PS1 and 5xFAD mice), no significant difference in [¹⁸F]this compound uptake was observed compared to wild-type mice, suggesting a more prominent role of P2X7R in tau-related pathology. acs.orgbiorxiv.org

For Parkinson's disease (PD) , P2X7R-induced microglial activation is a known pathological feature. frontiersin.org Preclinical studies have explored the use of radiolabeled this compound to monitor neuroinflammation. For instance, systemic injections of lipopolysaccharide (LPS) in animal models, which induce a neuroinflammatory state relevant to PD research, led to an increased brain distribution of [¹¹C]this compound. nih.gov This suggests the utility of this compound-based PET imaging in assessing the inflammatory component of PD.

Huntington's disease (HD) is a progressive neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene, leading to the formation of toxic protein clumps in the brain, particularly the striatum. ucsd.edu While specific studies on this compound in HD models are not detailed in the provided search results, the general mechanism of neuroinflammation involving microglial activation is a component of HD pathology, presenting a theoretical basis for investigating P2X7R antagonists. Current research in HD models is focused on strategies like RNA-targeting CRISPR/Cas13d technology to eliminate the toxic RNA that causes the disease. ucsd.eduusf.edu

In preclinical models of Multiple Sclerosis (MS) , such as the experimental autoimmune encephalomyelitis (EAE) rat model, the utility of [¹¹C]this compound has been demonstrated. nih.govosti.gov Tracer uptake in the lumbar spinal cord was highest at the peak of the disease stage and correlated strongly with the number of P2X7-positive cells, activated microglia, and disease severity. nih.govosti.govresearchgate.net These findings underscore the potential of this compound as a tool for monitoring neuroinflammation in MS. nih.govosti.govresearchgate.net

Table 1: Preclinical Findings of this compound in Neurodegenerative Disease Models

Disease Model Key Findings with this compound or Related P2X7R Antagonism Reference(s)
Alzheimer's Disease (Tauopathy) Increased [¹⁸F]this compound uptake in brain; antagonism reduced tau pathology. acs.orgresearchgate.netbiorxiv.orgbiorxiv.orgmdpi.com
Alzheimer's Disease (Amyloidosis) No significant change in [¹⁸F]this compound uptake. acs.orgbiorxiv.org
Parkinson's Disease Increased [¹¹C]this compound uptake in neuroinflammation models. nih.gov
Multiple Sclerosis (EAE model) [¹¹C]this compound uptake correlated with disease severity and microglial activation. nih.govosti.govresearchgate.net

Following a traumatic brain injury (TBI), a significant neuroinflammatory response is initiated. nih.gov Research in rodent models of TBI has shown that P2X7R expression is upregulated in microglia in the cerebral cortex. nih.gov The use of P2X7R antagonists has been shown to mitigate some of the pathological consequences of TBI, such as reducing the expression of the pro-inflammatory cytokine IL-1β and improving neurological function. nih.gov While direct studies with this compound are not extensively detailed, the development of CNS-penetrant P2X7R antagonists like it is anticipated to be valuable for both monitoring and potentially mitigating neuroinflammation following traumatic CNS damage. nih.gov The P2X7R has been implicated as a common mechanism in the neuroinflammatory response seen in TBI and various neurodegenerative diseases. snmjournals.orgiu.edusnmjournals.org

Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, Huntington's, Multiple Sclerosis)

Mitigation of Pain Phenotypes in Preclinical Animal Models

The P2X7 receptor is also implicated in the pathogenesis of chronic pain states, particularly those with a neuropathic or inflammatory component. nih.gov

Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a hallmark of neuropathic pain. dovepress.com In preclinical models, this is often assessed using von Frey filaments. dovepress.comscielo.br Studies have shown that the P2X7R antagonist this compound can effectively reverse mechanical allodynia in a chronic constriction injury (CCI) model of neuropathic pain. frontiersin.org This effect was observed on the first day of treatment and was maintained throughout the treatment period. frontiersin.org This suggests that targeting the P2X7R with compounds like this compound could be a viable strategy for alleviating neuropathic pain.

Investigation in Oncological Research Models (e.g., Glioma Microenvironment)

The tumor microenvironment (TME) plays a crucial role in cancer progression, and the P2X7R has been identified as a significant player in this context, particularly in gliomas. mdpi.comunito.itnih.gov

Gliomas are characterized by a complex TME where tumor-associated macrophages (TAMs), which include resident microglia and infiltrating macrophages, are abundant. nih.gov Research has shown that P2X7R is highly expressed on these glioma-associated microglia/macrophages, with expression levels being higher within the tumor compared to the surrounding tissue. mdpi.comnih.govresearchgate.net The level of P2X7R expression has also been linked to the malignancy grade of the glioma. unito.itnih.gov

In a first-in-human study, PET imaging with [¹⁸F]this compound was used to visualize P2X7R in patients with gliomas. aacrjournals.orgnih.govresearchgate.net The study found a positive correlation between the uptake of [¹⁸F]this compound and the expression of P2X7R, which was predominantly found on glioma-associated microglia/macrophages. aacrjournals.orgnih.govresearchgate.net This highlights the potential of this compound-based PET imaging to non-invasively characterize the cellular composition of the glioma microenvironment. aacrjournals.orgnih.gov

Table 2: P2X7R Expression in Glioma Microenvironment

Cell Type P2X7R Expression Level Significance Reference(s)
Glioma-Associated Microglia/Macrophages High Correlates with tumor grade; visualized by [¹⁸F]this compound PET. mdpi.comnih.govresearchgate.netaacrjournals.orgnih.govresearchgate.net
Glioma Cells Expressed May regulate immune phenotype of microglia. nih.govresearchgate.net

Future Directions and Unexplored Research Avenues in Gsk1482160 Investigations

Elucidation of P2X7R-Independent Mechanisms of Action

While GSK1482160 was developed as a potent and selective P2X7R antagonist or allosteric modulator, the possibility of P2X7R-independent mechanisms of action warrants further investigation. Although studies have demonstrated its high affinity and selectivity for P2X7R nih.govosti.gov, complex biological systems can involve off-target effects or interactions with other pathways, particularly at higher concentrations or in specific cellular contexts. Future research could employ comprehensive screening approaches, such as unbiased target identification assays or phenotypic screens in cell lines lacking P2X7R expression, to definitively rule out or identify any significant P2X7R-independent effects of this compound. Understanding the full pharmacological profile of this compound is crucial for accurate interpretation of research findings, especially those using it as a tool compound.

Comparative Studies with Other P2X7R Modulators in Preclinical Settings

Numerous other P2X7R modulators have been developed and investigated researchgate.netmdpi.com. Comparative preclinical studies using this compound alongside other P2X7R antagonists with different binding sites (e.g., competitive vs. allosteric) or chemical structures could provide valuable insights into the nuances of P2X7R modulation. Such studies could explore whether different modulators elicit distinct downstream effects, potentially related to biased agonism or differential interactions with P2X7R signaling partners. Comparing the efficacy of this compound with other modulators in various preclinical disease models could also help elucidate the optimal strategies for targeting P2X7R in specific pathological conditions.

Advanced Imaging Applications and Methodological Enhancements for Radioligands

The use of radiolabeled this compound ([¹¹C]this compound and [¹⁸F]this compound) in Positron Emission Tomography (PET) imaging has shown promise for visualizing P2X7R expression, particularly in the context of neuroinflammation mdpi.comosti.govresearchgate.netacs.orgsnmjournals.orgsnmjournals.org. Future directions in this area include refining radiosynthesis methods to improve radiochemical yield and stability, especially for fluorine-18 (B77423) labeling researchgate.netnih.gov. Further research is needed to optimize imaging protocols, including acquisition parameters and kinetic modeling, to enhance the quantitative accuracy of P2X7R PET imaging using this compound-based radioligands. Exploring the application of these radioligands in a wider range of disease models beyond neuroinflammation, such as cancer or peripheral inflammatory conditions where P2X7R is implicated, represents a significant unexplored avenue mdpi.comdovepress.com. Additionally, developing and validating radioligands based on this compound for other imaging modalities, such as Single-Photon Emission Computed Tomography (SPECT), could broaden the accessibility and applications of P2X7R imaging imtm.cziu.edu.

Exploration of Specific P2X7R Splice Variants and Polymorphisms in Research Models

The P2X7 receptor exists as multiple splice variants and exhibits numerous single nucleotide polymorphisms (SNPs) in humans, some of which are known to affect receptor function snmjournals.orgmdpi.comfrontiersin.orgalzdiscovery.org. The impact of these variants on this compound binding and efficacy is an important area for future research. Preclinical studies utilizing cell lines or animal models expressing specific human P2X7R splice variants or polymorphisms could help determine if this compound's activity is influenced by these genetic differences. This research is crucial for understanding potential variability in response to P2X7R modulation and could inform the selection of appropriate research models. alzdiscovery.org.

Integration of Multi-Omics Data in this compound Research

Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with studies involving this compound could provide a more comprehensive understanding of P2X7R-mediated pathways and the effects of its modulation. For example, transcriptomic analysis could reveal how P2X7R blockade by this compound affects gene expression profiles in different cell types or disease states. Proteomic studies could identify changes in protein expression and post-translational modifications downstream of P2X7R activation or inhibition. Such integrated approaches could uncover novel signaling networks involving P2X7R and identify potential biomarkers that correlate with P2X7R expression or response to modulation. dntb.gov.uaresearchgate.net.

Development of Novel Preclinical Models to Further Characterize P2X7R Modulation by this compound

While existing animal models have been valuable in studying P2X7R, the development of novel and more refined preclinical models is essential for advancing the understanding of this compound's effects. This could include the creation of inducible or cell-specific P2X7R knockout or overexpression models to dissect the role of P2X7R in particular cell types relevant to disease. Furthermore, developing humanized P2X7R animal models that better mimic human P2X7R expression patterns and genetic variability could improve the translatability of findings from preclinical studies utilizing this compound mdpi.comalzdiscovery.org. Organ-on-a-chip technologies or advanced in vitro co-culture systems could also provide more complex and physiologically relevant models for studying the effects of this compound on P2X7R in a controlled environment.

Q & A

Q. What is the molecular mechanism of GSK1482160 as a P2X7 receptor (P2X7R) antagonist?

this compound acts as an allosteric modulator of P2X7R, inhibiting ATP-induced ion channel activation. Binding kinetics studies using HEK293-hP2X7R cell membranes revealed a dissociation constant (Kd) of 1.15 ± 0.12 nM, with rapid association (kon = 0.231 ± 0.0154 min⁻¹ nM⁻¹) and dissociation rates (koff = 0.2547 ± 0.0155 min⁻¹), achieving ~100% receptor occupancy within 30 minutes . Its high selectivity and nanomolar affinity make it a robust tool for studying P2X7R-mediated pathways.

Q. How is [<sup>18</sup>F]this compound synthesized for PET imaging applications?

The radioligand is synthesized via nucleophilic aromatic substitution (SNAr) using [<sup>18</sup>F]fluoride. Key steps include:

  • Reaction of precursor 10 with [<sup>18</sup>F]KF in CH3CN under optimized pH and temperature.
  • Purification via semi-preparative HPLC and validation using co-injection with non-radioactive this compound. This method achieves radiochemical purity (RCP) ≥98%, molar activity (Am) of 55–85 GBq/µmol, and radiochemical yield (RCY) of 20–30% .

Q. What in vitro assays validate P2X7R-targeting specificity of this compound?

Fluorescence-based ethidium bromide uptake assays in HEK293-hP2X7R cells are standard. Cells (2 × 10<sup>5</sup>/well) are pre-treated with ATP (e.g., 4 mM) and this compound, followed by quantification of ethidium bromide fluorescence. Dose-response curves confirm IC50 values consistent with its Kd.

Advanced Research Questions

Q. How does ATP concentration influence the pharmacodynamic relationship between this compound and IL-1β suppression?

In human studies, IL-1β suppression by this compound is ATP-dependent. At 0.5–4 mM ATP, higher ATP levels reduce IL-1β concentrations even at low this compound plasma levels (e.g., 4 mM ATP reduces IL-1β by ~70% at 10 ng/mL this compound). This suggests ATP competes with this compound for P2X7R binding, requiring adjusted dosing in inflammatory microenvironments .

Q. What methodological challenges arise when quantifying P2X7R expression in neuroinflammatory models using [<sup>18</sup>F]this compound?

Key challenges include:

  • Metabolite stability : this compound has a long plasma half-life (>30.5 hours in humans), but metabolite correction is unnecessary for short PET imaging sessions (<2 hours) due to minimal metabolite interference .
  • Blood-brain barrier (BBB) permeability : [<sup>18</sup>F]this compound exhibits sufficient BBB penetration in rodents and non-human primates, validated by Logan graphical analysis and correlation with Morris water maze behavioral deficits in Alzheimer’s models .

Q. How can discrepancies between in vitro and in vivo data on this compound’s anti-inflammatory effects be resolved?

In vitro studies using isolated cells may overlook tissue-specific factors (e.g., macrophage polarization states in AS). For example, in AS mouse models, [<sup>18</sup>F]this compound PET showed 13.75 ± 2.20 binding potential (BPND) in inflamed ankle joints vs. 0.14 ± 0.08 in controls, whereas [<sup>18</sup>F]FDG uptake lacked specificity. Immunohistochemistry confirmed P2X7R colocalization with activated macrophages, validating in vivo specificity despite in vitro variability .

Q. What experimental designs optimize the use of this compound in tauopathy models?

In P301S tau transgenic mice:

  • Administer this compound (50–100 µM) orally for 30 days to suppress microglial exosome secretion.
  • Assess outcomes via Alz50/MC1 immunoreactivity (misfolded tau) and Morris water maze tests. this compound reduces hippocampal pSer199 tau by ~40% and restores cognitive function without altering total tau levels, highlighting its role in modulating extracellular vesicle-mediated neuroinflammation .

Methodological Considerations Table

Research Aspect Key Parameters Evidence Source
Radioligand synthesisRCY: 20–30%; RCP ≥98%; Am: 55–85 GBq/µmol
In vivo binding kineticsKd: 1.15 nM; kon: 0.231 min⁻¹ nM⁻¹; koff: 0.2547 min⁻¹
ATP-IL-1β modulation4 mM ATP reduces IL-1β by 70% at 10 ng/mL this compound
Neuroimaging specificityAS mice: BPND = 13.75 (ankle) vs. 0.14 (control)
Tau pathology reductionHippocampal pSer199 tau ↓40%; cognitive function restored

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK1482160
Reactant of Route 2
Reactant of Route 2
GSK1482160

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.